molecular formula C14H16ClNO2 B2371014 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097931-58-1

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2371014
CAS No.: 2097931-58-1
M. Wt: 265.74
InChI Key: ZPIBAYAYBUABQQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound that features a benzamide core with a chloro substituent and a hydroxycyclohexenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with N-[(1-hydroxycyclohex-2-en-1-yl)methyl]amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-[(1-oxocyclohex-2-en-1-yl)methyl]benzamide.

    Reduction: Formation of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzylamine.

    Substitution: Formation of 2-methoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide.

Scientific Research Applications

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxycyclohexenylmethyl group can interact with hydrophobic pockets in proteins, while the benzamide core can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
  • 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Uniqueness

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the hydroxycyclohexenylmethyl moiety allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBAYAYBUABQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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